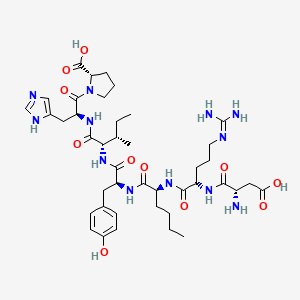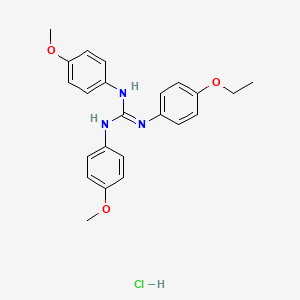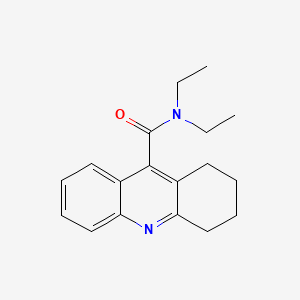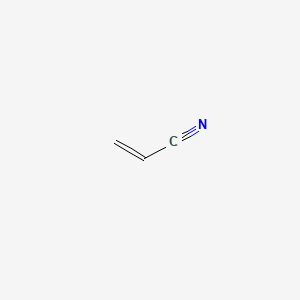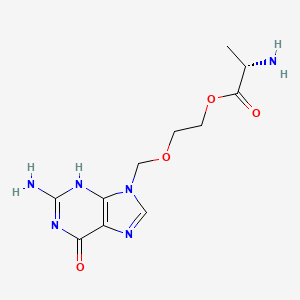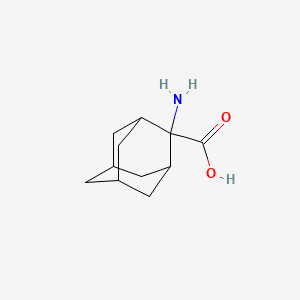
Adrafinil
Vue d'ensemble
Description
Adrafinil is a wakefulness-promoting drug that appears to have impressive nootropic properties . It is used to increase energy, prevent fatigue, and enhance wakefulness without causing anxiety or other side effects typically associated with stimulants . It may also improve mood, focus, and learning ability . This compound is a prodrug, a biologically inactive compound converted to an active drug inside the body . When this compound is metabolized, it is converted to modafinil, a stimulant that increases wakefulness .
Synthesis Analysis
A synthetic method of this compound is disclosed in US4066686A and FR2714052A; for raw material with benzhydrol or diphenyl-bromomethane; first react with thiocarbamide, then obtain diphenyl-methyl thioacetic acid with chloroacetate reaction, esterification, acidylate, oxidation and obtain this compound .Molecular Structure Analysis
This compound’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol .Chemical Reactions Analysis
After oral administration, this compound undergoes hepatic metabolism in the liver, where it is converted into its active metabolite, Modafinil. This biotransformation process involves two primary enzymatic reactions: The reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond .Physical And Chemical Properties Analysis
This compound’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol . The compound appears as a white, crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform .Applications De Recherche Scientifique
Traitement de la narcolepsie
L'adrafinil a été initialement développé pour le traitement de la narcolepsie, un état caractérisé par une somnolence excessive pendant la journée et des accès de sommeil soudains . En favorisant l'éveil et la vigilance, l'this compound aide à gérer les symptômes de ce trouble du sommeil. Il est métabolisé en modafinil, qui est le composé actif responsable de ces effets.
Amélioration cognitive chez les personnes âgées
La recherche a montré que l'this compound peut améliorer la vigilance et les symptômes neurologiques chez les personnes âgées . Cette application est particulièrement précieuse pour traiter le déclin cognitif associé au vieillissement, améliorant potentiellement la qualité de vie des personnes âgées.
Sciences forensiques
En sciences forensiques, l'this compound peut être identifié dans les échantillons de cheveux humains, ce qui est utile pour enquêter sur les cas d'abus de drogues . La possibilité de suivre l'this compound et son métabolite, le modafinil, par l'analyse des cheveux aide les enquêtes judiciaires et forensiques.
Propriétés psychostimulantes
L'this compound fonctionne comme un psychostimulant . Il est utilisé par les personnes qui cherchent à améliorer leurs fonctions cognitives, connu sous le nom de « nootropique » ou de « drogue intelligente ». Ses propriétés stimulantes peuvent améliorer la concentration, la motivation et l'énergie mentale, ce qui est bénéfique pour les tâches exigeant un effort mental soutenu.
Modulation des neurotransmetteurs
Des études ont montré que l'this compound peut améliorer les performances de la mémoire de travail en modulant la neurotransmission dopaminergique et noradrénergique . Cet effet sur l'activité du cortex préfrontal est crucial pour améliorer les processus attentionnels et la concentration.
Performances sportives
Bien qu'interdit par l'Agence mondiale antidopage (AMA) dans le sport depuis 2004, l'this compound a été observé comme étant utilisé à mauvais escient dans le domaine du sport pour améliorer les fonctions et les performances corporelles . La capacité de la substance à améliorer la vigilance pourrait conférer un avantage injuste dans les sports de compétition.
Mécanisme D'action
Target of Action
Adrafinil primarily targets the central nervous system (CNS) and is known to stimulate the release of orexin , a neuropeptide that plays a crucial role in promoting wakefulness, arousal, and vigilance . This action is achieved by activating orexin-producing neurons in the hypothalamus .
Mode of Action
This compound is a prodrug ; it is primarily metabolized in vivo to modafinil , resulting in nearly identical pharmacological effects . Unlike modafinil, the active metabolite must accumulate before the drug is able to act . Oral this compound without food usually begins to act within 45 minutes to 1 hour .
Biochemical Pathways
This compound influences several neurotransmitter systems such as dopamine , serotonin , and norepinephrine . It stimulates the release of orexin, which activates orexin-producing neurons in the hypothalamus . This compound also inhibits dopamine reuptake, which means it prevents dopamine from being removed from the synapse and recycled .
Pharmacokinetics
This compound has a bioavailability of 80% . It is metabolized in the liver to modafinil, with 75% of the drug undergoing this process . The elimination half-life of this compound is 1 hour , but the half-life of its active metabolite, modafinil, is 12-15 hours . The drug is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action result in improved cognitive flexibility, enabling users to excel in complex, demanding tasks . It also enhances alertness, attention, wakefulness, and mood, particularly in the elderly .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, taking this compound on an empty stomach can speed up its onset of action . .
Safety and Hazards
Adrafinil is possibly unsafe. It might lead to serious heart or psychiatric-related side effects. It may also be addictive . There is a clear risk associated with this compound usage, owing to the side effects that are reportedly associated with comorbidities, overuse, and cross-reactivity with other medications .
Analyse Biochimique
Biochemical Properties
Adrafinil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Upon ingestion, this compound is metabolized in the liver to produce modafinil. This process involves the reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond . The active metabolite, modafinil, then interacts with several neurotransmitter systems, including the orexinergic, histaminergic, adrenergic, dopaminergic, and glutamatergic systems . These interactions enhance wakefulness and alertness by modulating the release and reuptake of neurotransmitters.
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s active form, modafinil, increases the release of dopamine, norepinephrine, and histamine, which are crucial for maintaining wakefulness and alertness . Additionally, this compound affects gene expression by upregulating genes involved in the synthesis and release of these neurotransmitters. This modulation of cellular metabolism and signaling pathways leads to improved cognitive function and reduced fatigue.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to modafinil, which then exerts its effects through various binding interactions with biomolecules. Modafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine and increasing its extracellular concentration . This action enhances dopaminergic signaling, which is associated with increased wakefulness and alertness. Additionally, modafinil interacts with adrenergic and histaminergic receptors, further promoting wakefulness. The compound also influences gene expression by activating transcription factors that regulate the synthesis of neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is rapidly absorbed and metabolized to modafinil, with effects becoming apparent within 45 to 60 minutes when taken orally on an empty stomach . The stability of this compound and its metabolites allows for sustained wakefulness and alertness over several hours. Long-term studies have shown that this compound maintains its efficacy in promoting wakefulness without significant degradation or loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound increases locomotion and exploratory behavior in aged dogs at a dosage of 20 milligrams per kilogram of body weight . Higher doses may lead to increased alertness and cognitive function, but excessive dosages can result in adverse effects such as hyperactivity and anxiety. It is essential to determine the optimal dosage to balance the beneficial effects with potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound undergoes hepatic metabolism, where it is converted to modafinil through the reduction of the sulfoxide group and hydrolysis of the amide bond . This biotransformation involves enzymes such as cytochrome P450, which play a crucial role in the metabolism of this compound. The active metabolite, modafinil, is then further metabolized to modafinil acid and modafinil sulfone, which are excreted via the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. After oral administration, this compound is absorbed into the bloodstream and transported to the liver, where it is metabolized to modafinil . The active metabolite is then distributed to various tissues, including the brain, where it exerts its wakefulness-promoting effects. Modafinil’s distribution is facilitated by its binding to plasma proteins, which helps maintain its concentration in the bloodstream and prolong its effects.
Subcellular Localization
The subcellular localization of this compound and its metabolites plays a crucial role in their activity and function. Modafinil, the active metabolite of this compound, is primarily localized in the cytoplasm and interacts with various cellular components to exert its effects . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell. This precise localization ensures that modafinil can effectively modulate neurotransmitter release and reuptake, promoting wakefulness and alertness.
Propriétés
IUPAC Name |
2-benzhydrylsulfinyl-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMLOKEMNBUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046498 | |
| Record name | Adrafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63547-13-7 | |
| Record name | Adrafinil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrafinil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adrafinil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08925 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adrafinil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrafinil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.440 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRAFINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI81Z4542G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





